Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of naphthyridine, a bicyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydro-1,8-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of naphthyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate involves its interaction with specific molecular targets. The naphthyridine ring can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine: The parent compound, which lacks the tert-butyl carbamate group.
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate: A similar compound with a quinoline ring instead of a naphthyridine ring.
Uniqueness
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate is unique due to the presence of both the naphthyridine ring and the tert-butyl carbamate group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-8-15-11-9(10)5-4-7-14-11/h4-5,7,10H,6,8H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNUYECCVVSORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.